4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Overview

Description

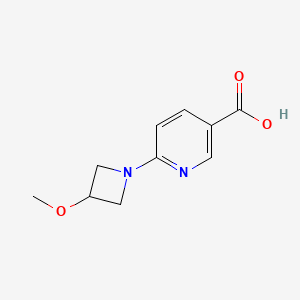

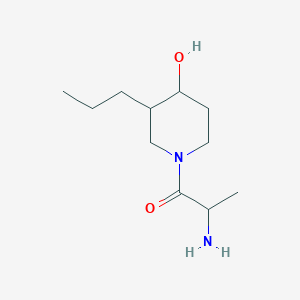

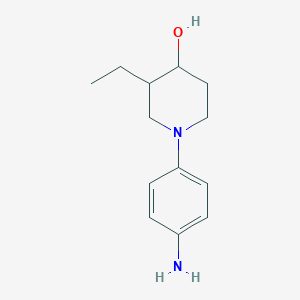

The compound “4-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields such as medicine and agriculture due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions. For instance, chloromethane can be produced commercially by treating methanol with hydrochloric acid . In another example, 4-chloromethyl pyridine hydrochloride was synthesized using a multi-step process involving oxidation, esterification, reduction, and chlorination .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring substituted with a chloromethyl, an isobutyl, and a phenyl group. The exact structure would depend on the positions of these substituents on the pyrazole ring .Chemical Reactions Analysis

The chloromethyl group in the compound is likely to be reactive. It can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Functionalization

- The synthesis of pyrazoles, including derivatives similar to the compound , has been explored to create functionalized pyrazoles with diverse substituents. These methods allow for the installation of various groups at different positions on the pyrazole ring, facilitating the development of ligands for potential applications in catalysis and material science. The significance of these syntheses lies in the ability to introduce a ligating side chain on a ring carbon, enhancing hydrogen bonding potential depending on the substituent at the adjacent position (Grotjahn et al., 2002).

Structural Studies and Molecular Interactions

- Extensive structural and molecular interaction studies have been conducted on pyrazole derivatives, demonstrating their potential in forming complex supramolecular structures. These studies highlight the role of halogen and hydrogen bonds in stabilizing these structures, which could be crucial for designing new materials and drugs. The behavior of NH-pyrazoles in solution and solid states, including tautomerism and intermolecular interactions, is a key area of research, providing insights into the molecular behavior that could influence their applications in pharmaceuticals and material science (García et al., 2010).

Antimicrobial and Anticancer Properties

- Research into the biological activities of pyrazole derivatives has identified compounds with significant antibacterial, antifungal, and anticancer properties. The synthesis of novel pyrazole-based compounds and their evaluation against various microbial strains and cancer cell lines have shown promising results, suggesting potential applications in developing new therapeutic agents (Kushwaha & Sharma, 2022).

Novel Synthetic Routes and Environmental Considerations

- Innovative and environmentally friendly synthetic methods for pyrazole derivatives have been developed, emphasizing the importance of sustainable chemistry. These methods aim to reduce the environmental impact of chemical synthesis while providing efficient routes to biologically active compounds. The novel eco-friendly procedures for synthesizing pyrazolo-thiadiazolo-pyrimidinones, for example, highlight the industry's move towards greener chemistry practices (Ranganath et al., 2011).

Mechanism of Action

Target of action

Compounds with similar structures have been found to target RNA polymerases in viruses . These enzymes are responsible for the replication of the viral genome, making them a key target for antiviral therapies .

Mode of action

The compound could potentially interact with its target by binding to the active site of the enzyme, inhibiting its function . This could result in the termination of RNA synthesis, effectively stopping the replication of the virus .

Biochemical pathways

The inhibition of RNA polymerase would disrupt the viral replication pathway, preventing the virus from producing more copies of itself . This could have downstream effects on other viral processes that depend on the production of new viral particles.

Result of action

The primary result of the compound’s action would be the inhibition of viral replication. This could lead to a decrease in viral load and potentially the alleviation of symptoms in viral infections .

Action environment

The efficacy and stability of the compound could be influenced by various environmental factors. For instance, certain conditions, such as pH or temperature, could affect the compound’s stability or its ability to interact with its target . Additionally, the presence of other substances could potentially interfere with the compound’s action.

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPELLRNICMADNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)

![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)

![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)